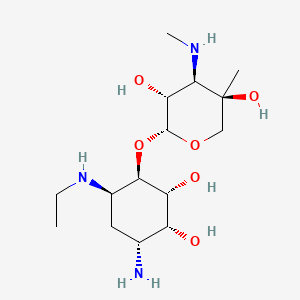
2,5-Diethynylfuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethynylfuran-3,4-diol is an organic compound characterized by the presence of two ethynyl groups attached to a furan ring, along with two hydroxyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynylfuran-3,4-diol typically involves the dihydroxylation of a furan derivative followed by the introduction of ethynyl groups. One common method is the dihydroxylation of 2,5-difurylacetylene using osmium tetroxide (OsO4) as a catalyst, which results in the formation of the diol. The reaction is carried out under mild conditions, often at room temperature, and requires careful control of the reaction environment to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethynylfuran-3,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing ethynyl groups.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or amines.
Applications De Recherche Scientifique
2,5-Diethynylfuran-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,5-Diethynylfuran-3,4-diol involves its interaction with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can undergo electrophilic aromatic substitution reactions, further modifying its chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxymethylfuran: Similar structure but with hydroxymethyl groups instead of ethynyl groups.
2,5-Dimethylfuran: Contains methyl groups instead of ethynyl groups.
2,5-Furandicarboxylic acid: Contains carboxylic acid groups instead of hydroxyl and ethynyl groups
Uniqueness
2,5-Diethynylfuran-3,4-diol is unique due to the presence of both ethynyl and hydroxyl groups on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other furan derivatives .
Propriétés
| 75609-59-5 | |
Formule moléculaire |
C8H4O3 |
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
2,5-diethynylfuran-3,4-diol |
InChI |
InChI=1S/C8H4O3/c1-3-5-7(9)8(10)6(4-2)11-5/h1-2,9-10H |
Clé InChI |
QLLLJMHSCRQUAR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C(=C(O1)C#C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





